molecular formula C14H10ClNO5 B1452121 5-Chloro-2-methoxy-3-nitrophenyl benzoate CAS No. 1221792-84-2

5-Chloro-2-methoxy-3-nitrophenyl benzoate

Cat. No.: B1452121
CAS No.: 1221792-84-2
M. Wt: 307.68 g/mol
InChI Key: REDHGOXQUJIHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-3-nitrophenyl benzoate is an organic compound with the molecular formula C14H10ClNO5. It is characterized by the presence of a chloro, methoxy, and nitro group attached to a phenyl benzoate structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-nitrophenyl benzoate typically involves the esterification of 5-chloro-2-methoxy-3-nitrophenol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-nitrophenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

5-Chloro-2-methoxy-3-nitrophenyl benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-nitrophenyl benzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitrophenyl benzoate
  • 5-Methoxy-2-nitrophenyl benzoate
  • 5-Chloro-2-methoxyphenyl benzoate

Uniqueness

5-Chloro-2-methoxy-3-nitrophenyl benzoate is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the phenyl ring. This combination of substituents influences its reactivity and makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

(5-chloro-2-methoxy-3-nitrophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-13-11(16(18)19)7-10(15)8-12(13)21-14(17)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDHGOXQUJIHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methoxy-3-nitrophenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.